

Comparative Guide: Structure-Activity Relationship of 5-Substituted-2-Phenoxy pyrimidines

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 5-(4-Chlorophenyl)-2-phenoxy pyrimidine |
| CAS No.: | 477890-42-9 |
| Cat. No.: | B2981177 |

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Executive Summary

The 2-phenoxy pyrimidine scaffold represents a cornerstone in the design of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Unlike first-generation NNRTIs (e.g., Nevirapine) which are rigid, this scaffold offers torsional flexibility—often described as "wiggling and jiggling"—allowing it to adapt to drug-resistant mutations in the HIV-1 Reverse Transcriptase (RT) binding pocket.

This guide focuses specifically on the 5-position substitution of the pyrimidine ring. Experimental data indicates that the 5-position is the critical "electronic tuner" and "solubility gatekeeper" of the molecule. This guide compares the performance of 5-substituted variants against industry standards (Efavirenz, Etravirine) and provides validated synthetic protocols.

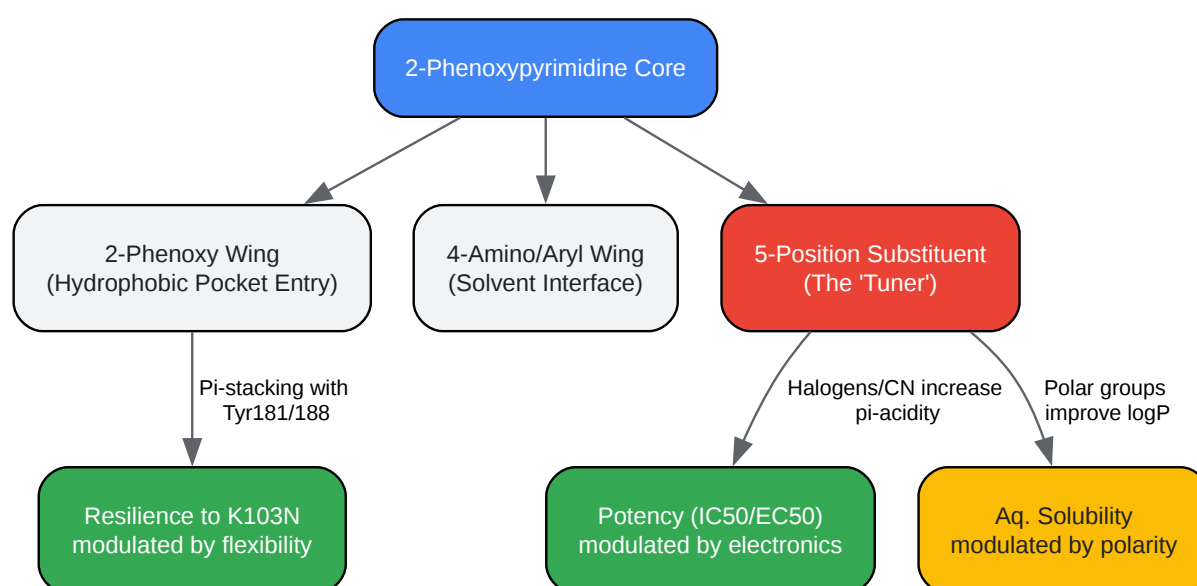
The Scaffold & Design Logic

To understand the SAR, one must visualize the binding mode. The 2-phenoxy pyrimidine core adopts a "butterfly" or "horseshoe" conformation within the NNRTI Binding Pocket (NNIBP).

Mechanistic Role of the 5-Position

- **Electronic Modulation:** Substituents at C-5 directly influence the electron density of the pyrimidine ring, affecting the strength of the stacking interactions with aromatic residues (e.g., Tyr181, Tyr188) in the binding pocket.
- **Steric Fit:** The C-5 substituent points towards a specific hydrophobic tunnel. Small, lipophilic groups (Halogens, -CN, -CH₃) typically enhance potency, while bulky groups often clash with the pocket ceiling, reducing activity.

Diagram: NNRTI Binding Logic (DOT)



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Figure 1: Structural logic of the 2-phenoxy pyrimidine scaffold. The 5-position acts as a critical lever for balancing potency and physicochemical properties.

Comparative SAR Analysis

The following analysis compares 5-substituted analogs against FDA-approved benchmarks. Data is aggregated from high-impact medicinal chemistry studies focusing on Diarylpyrimidines (DAPYs).[1]

Comparative Performance Table: HIV-1 Inhibition

| Compound Class | 5-Position Group (R) | EC50 (WT HIV-1) | EC50 (K103N Mutant) | CC50 (Cytotoxicity) | Selectivity Index (SI) |
|----------------|--------------------------|-----------------|---------------------|---------------------|------------------------|
| Benchmark 1 | Efavirenz (EFV) | 1.0 - 5.0 nM | > 200 nM | ~15 μ M | > 1,000 |
| Benchmark 2 | Etravirine (ETR) | 1.4 - 4.0 nM | 3.0 - 5.0 nM | > 20 μ M | > 5,000 |
| Analog A | -H (Unsubstituted) | 50 - 100 nM | > 1000 nM | > 100 μ M | Moderate |
| Analog B | -Br (Bromo) | 2.0 - 8.0 nM | 10 - 50 nM | 45 μ M | High |
| Analog C | -CN (Cyano) | 1.5 - 3.0 nM | 4.0 - 8.0 nM | > 100 μ M | Excellent |
| Analog D | -NO ₂ (Nitro) | 15 - 30 nM | 100 - 200 nM | 10 μ M | Low (Toxic) |

Key Findings

- The Halogen Effect:** Substituting Hydrogen with Bromine or Iodine at C-5 dramatically improves potency (Analog B vs A). This is attributed to the formation of a halogen bond with the backbone carbonyl of the binding pocket residues.
- The Nitrile Sweet Spot:** The Cyano (-CN) group (Analog C) often yields the optimal balance. It is strongly electron-withdrawing, enhancing the acidity of the NH group at position 4 (improving H-bond donation to Lys101), yet it is small enough to avoid steric clash.
- Resistance Profile:** While Efavirenz loses significant potency against the K103N mutant, 5-substituted-2-phenoxyprymidines (specifically Analog C) retain nanomolar activity,

comparable to Etravirine.

Experimental Protocols

To ensure reproducibility, we utilize a convergent synthetic route. This protocol avoids the low yields associated with linear synthesis by utilizing a nucleophilic displacement strategy on a pre-functionalized pyrimidine core.

Protocol A: Synthesis of 5-Substituted-2-Phenoxy pyrimidines

Objective: Synthesize the core scaffold with variable 5-position groups.

Reagents:

- 2,4-dichloro-5-substituted-pyrimidine (Starting Material)
- Substituted Phenol (Nucleophile 1)
- Substituted Aniline or Ammonia (Nucleophile 2)
- Base: K₂CO₃ or DBU
- Solvent: DMF or 1,4-Dioxane

Step-by-Step Workflow:

- C-4 Substitution (Regioselective):
 - Dissolve 1.0 eq of 2,4-dichloro-5-R-pyrimidine in DMF.
 - Add 1.1 eq of the aniline (or amine source) and 2.0 eq of K₂CO₃.
 - Stir at Room Temperature for 4-6 hours.
 - Note on Causality: The C-4 position is more electrophilic than C-2 due to the directing effect of the N-3 nitrogen. Low temperature prevents double substitution.

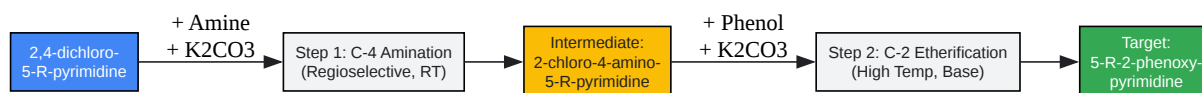
- Validation: TLC (Hexane:EtOAc 3:1) should show consumption of starting material.
- C-2 Substitution (The Phenoxy Installation):
 - To the crude mixture (or isolated intermediate), add 1.2 eq of the substituted phenol and 2.5 eq of K₂CO₃.
 - Heat the reaction to 100°C - 120°C for 12-16 hours.
 - Critical Step: Higher heat is required to force the nucleophilic attack at the less reactive C-2 position.
 - Workup: Pour into ice water. The product usually precipitates. Filter, wash with water, and recrystallize from Ethanol/Water.

Protocol B: Biological Evaluation (MT-4 Assay)

Objective: Determine EC₅₀ (Anti-HIV activity) and CC₅₀ (Cytotoxicity).

- Cell Culture: Maintain MT-4 cells in RPMI-1640 medium supplemented with 10% FBS.
- Infection: Infect exponentially growing MT-4 cells with HIV-1 (strain IIB) at a multiplicity of infection (MOI) of 0.1.
- Treatment: Add serial dilutions of the test compound (dissolved in DMSO) immediately after infection.
- Incubation: Incubate at 37°C, 5% CO₂ for 5 days.
- Readout: Measure cell viability using the MTT method.
 - Calculation: The EC₅₀ is the concentration achieving 50% protection against viral cytopathicity. The CC₅₀ is the concentration reducing mock-infected cell viability by 50%.

Diagram: Synthetic Workflow (DOT)



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Figure 2: Convergent synthetic route for 5-substituted-2-phenoxy-pyrimidines. The regioselectivity in Step 1 is controlled by temperature and the inherent electronic bias of the pyrimidine ring.

References

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Sources

- 1. Design, synthesis and anti-HIV evaluation of novel 5-substituted diarylpyrimidine derivatives as potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
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